molecular formula C5H5NS2 B027384 Pyridine-2-dithioperoxol CAS No. 105988-28-1

Pyridine-2-dithioperoxol

Cat. No. B027384
M. Wt: 143.2 g/mol
InChI Key: ROJBIOJYHVAOFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridine-2-dithioperoxol (PDTP) is a sulfur-containing heterocyclic compound that has gained significant attention in scientific research due to its unique properties. PDTP is a potent oxidant that has been shown to have a wide range of applications in various fields, including organic synthesis, catalysis, and biochemistry. In

Mechanism Of Action

Pyridine-2-dithioperoxol is a potent oxidant that can oxidize a wide range of organic and inorganic compounds. The mechanism of action of Pyridine-2-dithioperoxol involves the transfer of an oxygen atom from the peroxide group to the substrate, resulting in the formation of a sulfenic acid intermediate. The sulfenic acid intermediate can then undergo further oxidation to form a sulfinic acid or a sulfonic acid. The mechanism of action of Pyridine-2-dithioperoxol is highly dependent on the nature of the substrate and the reaction conditions.

Biochemical And Physiological Effects

Pyridine-2-dithioperoxol has been shown to have a wide range of biochemical and physiological effects. Pyridine-2-dithioperoxol can selectively oxidize cysteine residues in proteins, which can alter their activity and function. Pyridine-2-dithioperoxol has also been shown to induce apoptosis in cancer cells by disrupting the redox balance. Pyridine-2-dithioperoxol has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Pyridine-2-dithioperoxol has also been shown to have neuroprotective effects by reducing oxidative stress in neuronal cells.

Advantages And Limitations For Lab Experiments

Pyridine-2-dithioperoxol has several advantages for lab experiments. Pyridine-2-dithioperoxol is a highly selective oxidant that can selectively oxidize cysteine residues in proteins. Pyridine-2-dithioperoxol is also a potent oxidant that can oxidize a wide range of organic and inorganic compounds. However, Pyridine-2-dithioperoxol has some limitations for lab experiments. Pyridine-2-dithioperoxol is a highly reactive compound that can decompose rapidly in the presence of air or moisture. Pyridine-2-dithioperoxol is also a toxic compound that requires proper handling and disposal.

Future Directions

Pyridine-2-dithioperoxol has several potential future directions for research. Pyridine-2-dithioperoxol can be further explored for its potential applications in organic synthesis and catalysis. Pyridine-2-dithioperoxol can also be further studied for its potential applications in biochemistry and medicine. Pyridine-2-dithioperoxol can be used as a tool for studying the redox regulation of proteins and enzymes. Pyridine-2-dithioperoxol can also be explored for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases.
Conclusion:
In conclusion, Pyridine-2-dithioperoxol is a sulfur-containing heterocyclic compound that has gained significant attention in scientific research due to its unique properties. Pyridine-2-dithioperoxol has a wide range of applications in various fields, including organic synthesis, catalysis, and biochemistry. Pyridine-2-dithioperoxol is a potent oxidant that can selectively oxidize cysteine residues in proteins and has several biochemical and physiological effects. Pyridine-2-dithioperoxol has several advantages for lab experiments but also has some limitations. Pyridine-2-dithioperoxol has several potential future directions for research, including its potential applications in medicine and therapeutic interventions.

Synthesis Methods

Pyridine-2-dithioperoxol can be synthesized by the reaction of pyridine-2-thiol with hydrogen peroxide in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes oxidation to form Pyridine-2-dithioperoxol. The yield of Pyridine-2-dithioperoxol can be improved by using excess hydrogen peroxide and a high concentration of the acid catalyst.

Scientific Research Applications

Pyridine-2-dithioperoxol has been extensively studied for its potential applications in various fields of research. In organic synthesis, Pyridine-2-dithioperoxol has been used as a powerful oxidant for the conversion of alcohols to aldehydes or ketones. Pyridine-2-dithioperoxol has also been used as a catalyst for the oxidation of sulfides to sulfoxides and sulfones. In biochemistry, Pyridine-2-dithioperoxol has been used as a tool for studying the redox regulation of proteins and enzymes. Pyridine-2-dithioperoxol has been shown to selectively oxidize cysteine residues in proteins, which can alter their activity and function.

properties

CAS RN

105988-28-1

Product Name

Pyridine-2-dithioperoxol

Molecular Formula

C5H5NS2

Molecular Weight

143.2 g/mol

IUPAC Name

2-(disulfanyl)pyridine

InChI

InChI=1S/C5H5NS2/c7-8-5-3-1-2-4-6-5/h1-4,7H

InChI Key

ROJBIOJYHVAOFT-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)SS

Canonical SMILES

C1=CC=NC(=C1)SS

synonyms

2-Pyridinesulfenothioicacid(9CI)

Origin of Product

United States

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